molecular formula C8H12N2O4 B13260229 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)butanoic acid

2-Amino-3-(2,5-dioxopyrrolidin-1-yl)butanoic acid

Cat. No.: B13260229
M. Wt: 200.19 g/mol
InChI Key: BILSUKNTAQNBCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(2,5-dioxopyrrolidin-1-yl)butanoic acid (: 1934260-98-6) is a specialized, non-proteinogenic amino acid derivative of significant interest in advanced medicinal chemistry and drug discovery research. The compound features a molecular formula of C 8 H 12 N 2 O 4 and a molecular weight of 200.19 g/mol . Its structure integrates a butanoic acid backbone with a 2,5-dioxopyrrolidine (succinimide) moiety, creating a unique bifunctional scaffold. Research Applications and Value This compound serves as a critical building block (P1 fragment) in the design and synthesis of peptidomimetic protease inhibitors. Its structure is particularly valuable for creating potent warheads that target cysteine proteases. Recent scientific literature highlights the application of closely related succinimide-bearing amino acids in the development of dual-mode antiviral agents that inhibit both viral replication proteases, such as SARS-CoV-2 Main Protease (M pro ), and host proteases like human cathepsin L (hCTSL) . Incorporating this amino acid analog into peptide chains allows researchers to explore novel inhibition mechanisms against a range of therapeutically relevant protease targets. Furthermore, the presence of both amino and carboxylic acid functional groups makes this molecule an ideal linker or spacer in the construction of Proteolysis-Targeting Chimeras (PROTACs) and other bifunctional molecules. The reactive succinimide group can be utilized for further functionalization, enabling the attachment of various ligands, warheads, or reporter tags. Usage Note This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use in humans or animals . Researchers should consult the product's Safety Data Sheet (SDS) and handle the compound with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

2-amino-3-(2,5-dioxopyrrolidin-1-yl)butanoic acid

InChI

InChI=1S/C8H12N2O4/c1-4(7(9)8(13)14)10-5(11)2-3-6(10)12/h4,7H,2-3,9H2,1H3,(H,13,14)

InChI Key

BILSUKNTAQNBCT-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)N)N1C(=O)CCC1=O

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Pathway

The synthesis typically begins with readily available amino acids such as DL-2-Aminobutyric acid or their derivatives. These serve as the backbone for subsequent modifications. The key step involves the formation of the pyrrolidinone ring via cyclization with activated dioxopyrrolidinone derivatives, such as 2,5-dioxopyrrolidin-1-yl compounds.

Reaction Conditions and Mechanisms

  • Activation of the carboxylic acid group : Conversion into acyl chlorides or esters using reagents like thionyl chloride or oxalyl chloride.
  • Amide bond formation : Nucleophilic attack by amino groups on activated intermediates.
  • Cyclization : Intramolecular nucleophilic attack of the amino group on the activated carbonyl, leading to pyrrolidinone ring closure.

Table 1. Typical Reaction Conditions for Cyclization

Step Reagents Solvent Temperature Yield (%) References
Activation Thionyl chloride Dichloromethane Reflux 85 ,
Cyclization Amino acid derivative + activated intermediate Tetrahydrofuran Room temperature 70-85 ,

Key Research Findings

  • The process involves the formation of an N-acyl amino acid intermediate, which undergoes intramolecular cyclization under mild conditions to form the pyrrolidinone ring.
  • The yield and purity depend heavily on reaction temperature, solvent choice, and the molar ratio of reactants.

Use of Dioxopyrrolidinone Derivatives as Building Blocks

Preparation of 2,5-Dioxopyrrolidin-1-yl Derivatives

Research indicates that 2,5-dioxopyrrolidin-1-yl derivatives can be synthesized via oxidation of corresponding pyrrolidinone compounds using oxidizing agents like iodobenzene diacetate. These derivatives serve as electrophilic intermediates for subsequent coupling reactions.

Coupling with Amino Acid Derivatives

The coupling process involves nucleophilic attack by amino groups on the electrophilic carbonyl carbons of the dioxopyrrolidinone derivatives, facilitated by bases such as DIPEA (N,N-Diisopropylethylamine) in acetonitrile or dichloromethane solvents.

Reaction Scheme:

Amino acid derivative + 2,5-dioxopyrrolidin-1-yl derivative → Protected intermediate → Deprotection → 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)butanoic acid

Reaction Conditions and Optimization

Parameter Typical Range Effect References
Solvent Acetonitrile, Dichloromethane Solubility & reaction rate ,
Base DIPEA, TEA Activation of amino groups ,
Temperature 0°C to Room Temperature Yield optimization ,

Multistep Synthesis via Protection and Deprotection Strategies

Protection of Amino Groups

Protection of amino groups (e.g., Boc, Fmoc) is crucial to prevent side reactions during synthesis. For example, Boc-protected amino acids are reacted with activated dioxopyrrolidinone derivatives, followed by deprotection under acidic conditions to yield the target compound.

Coupling and Cyclization

  • Coupling : The protected amino acid reacts with the activated pyrrolidinone derivative under conditions such as DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Cyclization : Intramolecular cyclization occurs upon removal of protective groups, often facilitated by heating or specific catalysts.

Table 2. Summary of Typical Protocols

Step Reagents Conditions Yield (%) Reference
Coupling DCC, DMAP Room temperature 75-85
Deprotection TFA Room temperature 80
Cyclization Heating 80°C 70-80

Summary of Key Synthesis Parameters

Parameter Optimal Range Impact References
Solvent Dichloromethane, Acetonitrile Solubility & reaction efficiency ,,
Temperature 0°C to 25°C Reaction rate & selectivity ,,
Reagents Thionyl chloride, DCC, DIPEA Activation & coupling ,,
Reaction Time 2-24 hours Yield & purity ,,

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the pyrrolidinone ring to a more saturated form.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the amino group under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

2-Amino-3-(2,5-dioxopyrrolidin-1-yl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of polymers and other industrial materials

Mechanism of Action

The mechanism of action of 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. Its unique structure allows it to bind to active sites of enzymes, influencing their activity and function .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between 2-amino-3-(2,5-dioxopyrrolidin-1-yl)butanoic acid and related compounds:

Compound Name Core Structure Functional Groups Molecular Formula Key Features
This compound Butanoic acid backbone Amino (-NH₂), succinimide, carboxylic acid C₈H₁₀N₂O₄ Zwitterionic, reactive succinimide
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid Propanoic acid backbone Succinimide, carboxylic acid C₇H₉NO₄ Shorter chain, no amino group
(2S)-2-(2,5-Dioxo-3-propylpyrrolidin-1-yl)butanamide Butanamide backbone Succinimide, amide, propyl substituent C₁₁H₁₇N₂O₃ Stereospecific (S-configuration), lipophilic
3α,7β-Dihydroxy-5β-cholan-24-oic acid 2,5-dioxopyrrolidin-1-yl ester Bile acid ester Succinimide ester, hydroxyl groups C₂₈H₄₁NO₆ Steroid backbone, ester linkage

Key Observations:

  • Backbone Length and Substituents: The target compound’s butanoic acid chain and amino group distinguish it from shorter-chain analogs like 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid, which lacks the amino moiety .
  • Reactivity: The succinimide ring in all compounds enables electrophilic reactivity, but the amino acid backbone in the target compound allows integration into peptide chains, unlike ester or amide derivatives .

Biological Activity

2-Amino-3-(2,5-dioxopyrrolidin-1-yl)butanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by an amino group, a pyrrolidinone ring, and a butanoic acid backbone, has been the subject of various studies exploring its biochemical pathways and therapeutic applications.

Enzyme Interaction and Metabolism

Research indicates that this compound may act as a substrate for various enzymes, influencing their activity and leading to the formation of metabolites with biological significance. Its structural properties allow it to participate in several biochemical pathways, which are crucial for understanding its potential therapeutic roles.

Therapeutic Potential

Studies have highlighted the compound's potential in drug development, particularly in the context of monoclonal antibody production. For instance, related compounds have been shown to enhance monoclonal antibody yields in cell cultures by suppressing cell growth while increasing glucose uptake and ATP levels . This suggests that derivatives of this compound could be optimized for improved therapeutic efficacy.

Anticonvulsant Activity

A significant body of research has focused on the anticonvulsant properties of compounds related to this compound. A study synthesized derivatives that demonstrated effectiveness in various seizure models, indicating that modifications to the base structure can enhance pharmacological activity. These derivatives showed promise as new hybrid anticonvulsant agents .

Structural Optimization Studies

Further investigations into structure-activity relationships (SAR) revealed that specific modifications to the pyrrolidine core can significantly affect biological activity. For example, the introduction of methyl groups or other substituents has been shown to alter pharmacokinetics and enhance efficacy in seizure models .

Comparative Analysis

Compound NameMolecular FormulaKey Features
2-Amino-4-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)butanoic acidC10H16N2O4Enhanced steric hindrance
Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)butanoateC9H15N2O4Ester derivative with different solubility
2-Amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoic acidC9H15N2O4Branched chain affecting biological activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.